molecular formula C12H12N2O3S B258197 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide

Cat. No. B258197
M. Wt: 264.3 g/mol
InChI Key: SENCYZOJHGWZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide, also known as thiazolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Thiazolidinedione has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione is not fully understood, but it is believed to act by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle.
Biochemical and Physiological Effects:
Thiazolidinedione has a variety of biochemical and physiological effects, including increased insulin sensitivity, reduced blood glucose levels, and decreased inflammation. Thiazolidinedione has also been shown to have anti-tumor effects in a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

Thiazolidinedione has several advantages for use in lab experiments, including its well-established mechanism of action and its availability as a synthetic compound. However, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione, including its potential use in combination therapy for the treatment of diabetes and cancer, as well as its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione and to identify potential side effects and toxicity issues.

Synthesis Methods

Thiazolidinedione can be synthesized through a variety of methods, including the reaction of 2-mercaptoacetic acid with an aldehyde or ketone, followed by cyclization with a primary amine. Another method involves the reaction of a thioamide with an α-bromo ketone, followed by cyclization with a primary amine.

Scientific Research Applications

Thiazolidinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. Thiazolidinedione has been shown to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes. Additionally, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione has been shown to have anti-tumor effects in a variety of cancer cell lines.

properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.3 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide

InChI

InChI=1S/C12H12N2O3S/c15-10(13-9-4-2-1-3-5-9)6-7-14-11(16)8-18-12(14)17/h1-5H,6-8H2,(H,13,15)

InChI Key

SENCYZOJHGWZEF-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=CC=C2

Canonical SMILES

C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.